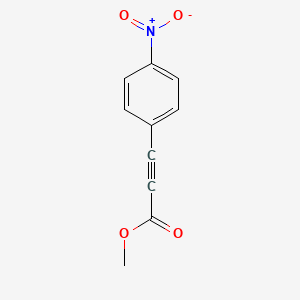

Methyl 3-(4-nitrophenyl)prop-2-ynoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-nitrophenyl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNRRUKAHRUCWGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C#CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290799 | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7515-15-3 | |

| Record name | Propiolic acid, methyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(4-nitrophenyl)prop-2-ynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Closer Look at Methyl 3 4 Nitrophenyl Prop 2 Ynoate

| Identifier | Value |

|---|---|

| IUPAC Name | Methyl 3-(4-nitrophenyl)prop-2-ynoate |

| CAS Number | 7515-15-3 |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol |

| Synonyms | Methyl (4-nitrophenyl)propiolate, 3-(4-Nitrophenyl)propiolic acid methyl ester, Methyl (4-nitrophenyl)-2-propynoate |

This compound is a member of the broader class of conjugated nitrophenyl systems. The defining feature of this class is the presence of a nitro group (-NO₂) attached to a phenyl ring, which is in turn conjugated with other unsaturated functionalities. The nitro group is a potent electron-withdrawing group, and its presence significantly influences the electronic properties of the entire molecule.

In the case of this compound, the nitro group, the phenyl ring, and the carbon-carbon triple bond of the alkyne form an extended π-conjugated system. This conjugation leads to a polarization of the molecule, with the electron density being drawn towards the nitro group. As a result, the alkyne moiety becomes "electron-deficient," a characteristic that profoundly impacts its reactivity. This electron-deficient nature makes the alkyne an excellent electrophile and a prime candidate for reactions with nucleophiles and in certain pericyclic reactions.

The study of alkynyl esters and nitroaromatic compounds has been a fertile ground for the development of new synthetic methodologies. A significant research theme has been the construction of carbon-carbon bonds to create complex molecular frameworks. One of the most powerful tools to emerge in this area is the Sonogashira coupling reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.govwikipedia.orgnih.govorganic-chemistry.org This reaction has become a cornerstone for the synthesis of aryl alkynes, and its development has been a major focus of research for several decades.

Another prominent and evolving research theme is the use of alkynes in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. umich.edubldpharm.comnih.gov This class of reactions provides a highly efficient route to the synthesis of five-membered heterocyclic rings, which are prevalent in many biologically active compounds and functional materials. Electron-deficient alkynes, such as this compound, are particularly effective as dipolarophiles in these reactions, readily reacting with a variety of 1,3-dipoles. The advent of "click chemistry," which features the copper-catalyzed azide-alkyne cycloaddition, has further propelled research in this area, emphasizing the utility of alkynes in creating molecular diversity. beilstein-journals.org

Given the chemical functionalities present in this compound, its foundational research directions are primarily centered on its application as a synthetic intermediate.

A plausible and well-established method for the synthesis of this compound is the Sonogashira coupling. This would involve the reaction of an activated nitroaromatic compound with a suitable alkyne.

| Reactant 1 | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| 1-halo-4-nitrobenzene (e.g., 1-iodo-4-nitrobenzene) | Methyl propiolate | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., triethylamine) | This compound |

The primary and most promising research application for this compound is its use as a dipolarophile in 1,3-dipolar cycloaddition reactions to construct a variety of heterocyclic scaffolds. The electron-deficient nature of the alkyne should facilitate its reaction with a range of 1,3-dipoles.

| 1,3-Dipole | Resulting Heterocycle |

|---|---|

| Azides (R-N₃) | 1,2,3-Triazoles |

| Nitrile Oxides (R-CNO) | Isoxazoles |

| Nitrones (R-CH=N⁺(R')-O⁻) | Isoxazolines |

| Diazoalkanes (R₂C=N₂=) | Pyrazoles |

While the fundamental reactivity of this compound can be predicted based on the well-established chemistry of its constituent functional groups, specific experimental studies on this compound are not widely reported in the scientific literature. This presents a number of unexplored avenues for future research. For instance, the incorporation of this rigid, conjugated system into polymers could lead to new materials with interesting electronic or optical properties. Furthermore, the heterocyclic compounds synthesized from this building block could be screened for biological activity, potentially leading to the discovery of new pharmaceutical leads. The detailed investigation of its reactivity with a wider range of nucleophiles and in other types of pericyclic reactions also remains an open area for exploration.

Synthetic Methodologies for Methyl 3 4 Nitrophenyl Prop 2 Ynoate

Established Synthetic Routes and Precursor Chemistry

The traditional synthesis of methyl 3-(4-nitrophenyl)prop-2-ynoate often involves a two-step process: the formation of the propiolic acid followed by its esterification, or alternatively, the direct coupling of a pre-functionalized alkyne with an aryl halide.

Esterification Approaches to Prop-2-ynoates

A common and straightforward method for the synthesis of this compound is the esterification of 3-(4-nitrophenyl)prop-2-ynoic acid. The Fischer-Speier esterification is a widely used protocol for this transformation. tamu.edulibretexts.org This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which serves as both the reactant and the solvent. tamu.edu Common acid catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). tamu.edumit.edu The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus, or by using a large excess of the alcohol. tamu.edulibretexts.org

A typical laboratory procedure involves dissolving 3-(4-nitrophenyl)prop-2-ynoic acid in methanol, followed by the cautious addition of a catalytic amount of concentrated sulfuric acid. The mixture is then refluxed to facilitate the reaction. tamu.edu After completion, the excess methanol is removed under reduced pressure, and the crude product is purified, often through extraction and recrystallization.

Table 1: Typical Reagents and Conditions for Fischer-Speier Esterification

| Reactant | Reagent/Catalyst | Solvent | Conditions |

| 3-(4-nitrophenyl)prop-2-ynoic acid | Methanol | Methanol | Reflux, Acid Catalyst (e.g., H₂SO₄) |

Carbon-Carbon Triple Bond Formation Strategies

The core of synthesizing the target molecule lies in the formation of the carbon-carbon triple bond. One of the most prominent methods for this is the Sonogashira coupling reaction. tamu.eduoperachem.com This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. tamu.eduoperachem.com

For the synthesis of this compound, this would typically involve the reaction of a 1-halo-4-nitrobenzene (e.g., 1-iodo-4-nitrobenzene (B147127) or 1-bromo-4-nitrobenzene) with methyl propiolate. The reaction is generally carried out in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), a copper(I) salt like copper(I) iodide (CuI), and a base, often an amine such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. tamu.edu The reaction is typically performed under mild, anaerobic conditions. operachem.com

Advanced Catalytic Systems in Prop-2-ynoate Synthesis

Modern synthetic chemistry has seen the development of more sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of reactions.

Transition Metal-Catalyzed Alkynylation Reactions

While the classic Sonogashira coupling is robust, research has focused on developing more active and stable catalyst systems. This includes the use of N-heterocyclic carbene (NHC) ligands for palladium, which can enhance catalytic activity and stability. Copper-free Sonogashira couplings have also been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. wikipedia.org These systems often employ more electron-rich and bulky phosphine (B1218219) ligands on the palladium center.

A study on the palladium-catalyzed Sonogashira cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene, a close analog to the target reaction, demonstrated quantitative yields under mild, aerobic, copper-free, and ligand-free conditions in the presence of Pd(OAc)₂. libretexts.org This suggests that similar simplified protocols could be applicable for the synthesis of this compound.

Table 2: Catalyst Systems for Sonogashira Coupling

| Catalyst | Co-catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | CuI | - | Triethylamine | Triethylamine |

| PdCl₂(PPh₃)₂ | CuI | - | Diisopropylamine | Amine |

| Pd(OAc)₂ | None | None | Amine | Amine/DMF |

Organocatalytic Methods for Conjugated Systems

Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. For the synthesis of conjugated systems like this compound, organocatalytic methods can provide unique reactivity and selectivity. While direct organocatalytic synthesis of this specific molecule is not widely reported, general methods for the synthesis of alkynes and conjugated systems using organocatalysts are being explored. For instance, the organocatalytic Michael addition of aldehydes to nitroalkenes has been a focus of research, which could potentially be adapted for the synthesis of precursors to the target molecule. nih.gov

Multi-Component Reactions (MCRs) Incorporating Prop-2-ynoate Functionality

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, offer significant advantages in terms of efficiency and atom economy. mit.edu While a specific MCR for the direct synthesis of this compound is not prominently documented, the development of MCRs that generate highly functionalized alkynes is an active area of research. For example, a three-component reaction involving an aldehyde, an amine, and a terminal alkyne (A³ coupling) could be envisioned as a potential route. A hypothetical MCR could involve the reaction of 4-nitrobenzaldehyde, an amine, and methyl propiolate to generate a more complex product that incorporates the desired propiolate moiety. Research in this area is ongoing, with the potential to streamline the synthesis of complex molecules derived from this compound.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Catalyst Systems and Ligand Design Principles

The choice of catalyst and accompanying ligands is paramount in directing the efficiency and outcome of the Sonogashira coupling.

Catalyst Systems: The reaction traditionally employs a dual-catalyst system consisting of a palladium(0) complex and a copper(I) salt as a co-catalyst. libretexts.orgwikipedia.org

Palladium Catalysts: Common palladium sources include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]. wikipedia.org Complexes with bidentate phosphine ligands such as [Pd(dppe)Cl₂] and [Pd(dppf)Cl₂] are also utilized. wikipedia.org While effective, these catalysts often require loadings of up to 5% to achieve good yields. libretexts.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the conventional co-catalyst. Its role is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center. libretexts.org However, the presence of copper can promote the undesirable homocoupling of the terminal alkyne. wikipedia.org This has led to the development of numerous copper-free protocols. nih.govrsc.org

Alternative Catalysts: To improve sustainability and cost-effectiveness, research has explored the use of more abundant first-row transition metals. Iron-based catalysts, such as Fe(acac)₃ combined with ligands like 2,2'-bipyridyl, and in-situ generated α-Fe₂O₃ nanoparticles have been used for Sonogashira couplings. nih.gov Similarly, cobalt nanoparticle catalysts have shown effectiveness in coupling aryl halides with terminal acetylenes. nih.gov

Ligand Design Principles: Ligands stabilize the palladium center and modulate its reactivity. Their electronic and steric properties are critical design elements.

Phosphine Ligands: The electronic nature and steric bulk of phosphine ligands significantly influence the reaction. Electron-rich phosphine ligands can accelerate the rate of oxidative addition. libretexts.org Sterically bulky ligands, such as XPhos, promote the formation of highly active monoligated palladium complexes and are particularly effective for challenging substrates like electron-rich aryl chlorides. wordpress.comrsc.org

N-Heterocyclic Carbene (NHC) Ligands: NHCs have emerged as powerful alternatives to phosphine ligands. mdpi.com They form very stable bonds with palladium and can promote high catalytic activity. NHC-palladium complexes have been successfully used in both copper-co-catalyzed and copper-free Sonogashira reactions, sometimes with very low catalyst loadings. libretexts.org For instance, a bis-imidazolyl-derived palladium complex can facilitate the coupling of aryl iodides with low catalyst loading in the presence of piperidine (B6355638). libretexts.org

Nitrogen-Based Ligands: Simple nitrogen-based ligands, such as those derived from Schiff bases (e.g., salen-type ligands), have been used to create efficient palladium complexes for copper-free Sonogashira reactions at room temperature. rsc.org Dendrimeric catalysts with bidentate phosphine palladium(II) units have also been developed; these can often be recovered and reused. wikipedia.org

The following table summarizes various catalyst and ligand systems used in Sonogashira reactions relevant to the synthesis of aryl alkynoates.

| Catalyst System | Ligand Type | Key Features & Effects |

| Pd(PPh₃)₂Cl₂ / CuI | Triphenylphosphine (Phosphine) | The classic system; efficient for reactive substrates like aryl iodides. wikipedia.org |

| Pd(OAc)₂ | Ligand-free (in some cases) | Can be effective under copper-free, aerobic conditions, especially for reactive aryl iodides. nih.gov |

| Pd-NHC Complex / CuI | N-Heterocyclic Carbene (NHC) | High stability and activity; effective for less reactive substrates like aryl bromides. libretexts.org |

| Pd(II)-Salen Complex | Schiff Base (Nitrogen-based) | Enables copper-free reaction at room temperature. rsc.org |

| Fe(acac)₃ / 2,2'-bipyridyl | Bipyridine (Nitrogen-based) | Earth-abundant metal alternative to palladium, though may require higher temperatures. nih.gov |

| Pd₂(dba)₃ / XPhos | Buchwald-type phosphine | Bulky, electron-rich ligand; excellent for difficult substrates and low catalyst loadings. rsc.org |

Solvent Selection and Temperature Regimen Effects

The reaction medium and temperature are crucial variables that must be fine-tuned to optimize the synthesis.

Solvent Selection: The choice of solvent is challenging because it must effectively dissolve the often lipophilic aryl halide, the palladium complex, the base, and other salts. lucp.net

Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used. Their polarity can help stabilize charged intermediates, potentially enhancing regioselectivity. rsc.orglucp.net

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are common choices. lucp.net

Non-Polar Solvents: In some systems, non-polar solvents like toluene (B28343) have been found to give the best results, particularly in copper and phosphine-free reactions. lucp.net

Alcoholic Solvents: Solvents such as methanol, ethanol, and isopropanol (B130326) have been shown to be highly effective, sometimes providing excellent yields at room temperature. rsc.org

Amine Solvents: Often, an amine like triethylamine or piperidine is used in excess to serve as both the base and the solvent. libretexts.org

Temperature Regimen: The required temperature depends heavily on the reactivity of the aryl halide.

Room Temperature Reactions: The coupling of highly reactive substrates, such as 4-iodonitrobenzene, can often be conducted efficiently at room temperature, especially when using active catalyst systems. wikipedia.orgrsc.org This is a significant advantage as it reduces energy consumption and minimizes thermal decomposition of sensitive compounds.

Elevated Temperatures: Less reactive substrates, like aryl bromides, typically require heating to achieve a reasonable reaction rate. wikipedia.org Temperatures can range from 50 °C to over 100 °C. rsc.org For example, some cobalt-catalyzed couplings require temperatures as high as 140 °C. nih.gov

The table below illustrates the impact of solvent and temperature on Sonogashira-type reactions.

| Substrate Example | Solvent | Temperature | Yield | Reference |

| Iodobenzene & Phenylacetylene | Isopropanol | Room Temp | Excellent | rsc.org |

| 1-Iodo-4-nitrobenzene & Phenylacetylene | Not specified | Not specified | Quantitative | nih.gov |

| Aryl Iodides & Terminal Alkynes | Toluene | Not specified | High | lucp.net |

| Aryl Bromides & Terminal Alkynes | Pyrrolidine | Boiling | Good | libretexts.org |

| Aryl Halides & Phenylacetylene | DMSO | 140 °C | Good | nih.gov |

Green Chemistry Principles and Scalable Synthesis Considerations

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. This involves improving atom economy, using safer solvents, increasing energy efficiency, and utilizing catalytic rather than stoichiometric reagents. youtube.com

Green Chemistry Approaches:

Safer Solvents: A primary goal is to replace hazardous organic solvents. Water has been explored as a benign and environmentally friendly solvent. novartis.com The use of micellar catalysis, where surfactants form nanoreactors in water, can overcome the solubility issues of organic substrates and lead to excellent reaction rates and selectivity. novartis.com

Catalyst Modifications:

Copper-Free Conditions: Eliminating the copper co-catalyst avoids the formation of toxic copper waste and prevents the Glaser-Hay side reaction, simplifying purification. rsc.org

Ligand-Free Conditions: In some cases, particularly with reactive aryl iodides, the reaction can proceed without a specialized ligand, reducing cost and waste. nih.gov

Heterogeneous/Recyclable Catalysts: Using a catalyst supported on a solid phase, such as palladium on charcoal (Pd/C), allows for easy separation from the reaction mixture by filtration and potential reuse. nih.gov Magnetically separable nanoparticles (e.g., α-Fe₂O₃) also offer a simple and efficient method for catalyst recovery. nih.gov

Energy Efficiency: Performing reactions at room temperature significantly reduces energy consumption. rsc.org The development of highly active catalysts that enable lower reaction temperatures is a key area of green chemistry research. Photocatalysis using visible light offers an alternative energy source to thermal heating. acs.org

Scalable Synthesis Considerations:

For a synthesis to be industrially viable, it must be scalable, robust, and cost-effective.

Catalyst Loading and Cost: Minimizing the amount of expensive and precious palladium catalyst is crucial for large-scale production. This is achieved by using highly efficient ligands (e.g., bulky phosphines or NHCs) that lead to high turnover numbers (TONs). nih.govrsc.org The ultimate goal is to replace palladium with more earth-abundant and cheaper metals like iron or cobalt. nih.gov

Process Simplification: A scalable process should involve simple and minimal unit operations. Ligand-free and copper-free systems are advantageous as they simplify the reaction mixture and subsequent workup. nih.gov The use of recoverable catalysts also streamlines the process by eliminating complex separation steps. wikipedia.org

Substrate Reactivity: The choice of the aryl halide impacts scalability. Aryl iodides are the most reactive but also the most expensive and have the worst atom economy. wikipedia.org While aryl chlorides are cheap and readily available, their low reactivity often requires more advanced and expensive catalytic systems and harsher conditions. rsc.org Aryl bromides often represent a practical compromise for large-scale synthesis.

Chemical Reactivity and Transformation Studies of Methyl 3 4 Nitrophenyl Prop 2 Ynoate

Reactivity at the Carbon-Carbon Triple Bond

The chemical behavior of methyl 3-(4-nitrophenyl)prop-2-ynoate is largely dictated by the electron-deficient nature of its carbon-carbon triple bond. This high degree of activation facilitates a range of addition and cycloaddition reactions.

Nucleophilic Addition Reactions

The pronounced electrophilicity of the β-carbon of the triple bond in this compound makes it a prime target for nucleophilic attack. A variety of nucleophiles, including amines, thiols, and phosphines, readily add across the triple bond, typically in a stereoselective manner to yield the corresponding vinyl derivatives.

For instance, the reaction with primary and secondary amines proceeds smoothly to afford enamine products. The regioselectivity of the addition is governed by the electronic effects of the substituents, with the nucleophile preferentially attacking the carbon atom further from the ester group.

Table 1: Nucleophilic Addition Reactions of this compound

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Amine | Aniline (B41778) | Ethanol | Methyl 3-anilino-3-(4-nitrophenyl)acrylate |

| Thiol | Thiophenol | Triethylamine (B128534) | Methyl 3-(phenylthio)-3-(4-nitrophenyl)acrylate |

| Phosphine (B1218219) | Triphenylphosphine | Toluene (B28343) | (Z)-methyl 3-(4-nitrophenyl)-3-(triphenylphosphoranylidene)propanoate |

Electrophilic Addition Reactions

While less common due to the electron-deficient nature of the alkyne, electrophilic addition reactions can occur under specific conditions, often requiring harsh reagents or catalysis. Halogenation, for instance, can proceed to give dihaloalkene products. The reaction mechanism typically involves the formation of a bridged halonium ion intermediate, followed by nucleophilic attack.

Table 2: Electrophilic Addition Reactions of this compound

| Reaction | Reagent | Conditions | Product |

|---|---|---|---|

| Bromination | Bromine | Acetic Acid | Methyl 2,3-dibromo-3-(4-nitrophenyl)acrylate |

| Chlorination | Chlorine | Carbon Tetrachloride | Methyl 2,3-dichloro-3-(4-nitrophenyl)acrylate |

Cycloaddition Chemistry

The activated triple bond of this compound serves as an excellent dienophile and dipolarophile in various cycloaddition reactions, providing access to a wide array of cyclic and heterocyclic structures. These reactions are valuable tools in synthetic organic chemistry for the construction of complex molecular frameworks.

[2+1] cycloaddition reactions involving the triple bond of this compound are relatively rare but can be achieved with specific reagents such as carbenes or carbenoids. These reactions lead to the formation of highly strained cyclopropene (B1174273) derivatives, which can be valuable synthetic intermediates.

1,3-dipolar cycloadditions are a powerful class of reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org The electron-deficient alkyne in this compound readily reacts with a variety of 1,3-dipoles, including azides, nitrile oxides, and nitrones. wikipedia.orgmdpi.com These reactions are often highly regioselective, with the electronic nature of both the dipole and the dipolarophile dictating the orientation of the addition. mdpi.com For example, the reaction with azides leads to the formation of triazoles, while nitrile oxides yield isoxazoles. mdpi.commdpi.com The use of nitrones can result in the formation of isoxazolidines. mdpi.com

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have been instrumental in understanding the mechanism and selectivity of these reactions. researchgate.netresearchgate.net These studies analyze the electronic structure of the reactants and transition states to predict the most favorable reaction pathways. mdpi.comresearchgate.netscielo.org.mx

Table 3: [3+2] Cycloaddition Reactions of this compound

| 1,3-Dipole | Reagent | Solvent | Product Class |

|---|---|---|---|

| Azide | Phenyl Azide | Toluene | 1,2,3-Triazole |

| Nitrile Oxide | Benzonitrile Oxide | Dichloromethane | Isoxazole |

| Nitrone | N-benzyl-C-phenylnitrone | Benzene (B151609) | Isoxazolidine |

In [4+2] cycloaddition reactions, also known as Diels-Alder reactions, this compound functions as a potent dienophile due to its electron-withdrawing substituents. libretexts.orgorganic-chemistry.org It reacts with a wide range of conjugated dienes to form substituted cyclohexadiene derivatives. libretexts.orgyoutube.com The reaction is typically concerted and stereospecific, proceeding through a cyclic transition state. libretexts.org The high reactivity of this dienophile often allows the reaction to proceed under mild conditions. A related process is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom, leading to the formation of six-membered heterocyclic compounds. organic-chemistry.orgnih.gov For instance, reaction with a substituted nitroalkene and cyclopentadiene (B3395910) can yield carbodiene Diels-Alder adducts. nih.gov

Table 4: [4+2] Cycloaddition Reactions of this compound

| Diene | Reagent | Conditions | Product Class |

|---|---|---|---|

| Conjugated Diene | 2,3-Dimethyl-1,3-butadiene | Xylene, Heat | Cyclohexadiene derivative |

| Heterodiene | 1-Azabutadiene | Toluene, Heat | Dihydropyridine derivative |

| Nucleophilic Olefin | Ethyl vinyl ether | Acetonitrile | Tetrahydropyridazine |

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction to various nitrogen-containing functionalities. These transformations are crucial for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Selective Reduction Pathways

The reduction of the nitro group in nitrophenyl acetylenes can be achieved with high selectivity using a range of reducing agents. The choice of reagent allows for the controlled formation of either anilines or hydroxylamines.

Commonly employed methods for the reduction of aromatic nitro compounds to the corresponding anilines include catalytic hydrogenation with reagents such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Metal-based reductions in acidic media, for instance, with iron (Fe) or zinc (Zn), also provide a mild and effective route to anilines. commonorganicchemistry.com Tin(II) chloride (SnCl2) is another widely used reagent for this purpose. commonorganicchemistry.com For substrates where hydrogenation or acidic conditions are not suitable, sodium sulfide (B99878) (Na2S) offers a viable alternative and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

The selective reduction to N-arylhydroxylamines can be accomplished using specific reagents and conditions. For example, the use of zinc dust in the presence of ammonium (B1175870) chloride is a known method for this transformation. rsc.org Photochemical methods have also been developed for the selective reduction of nitroarenes to N-arylhydroxylamines. rsc.org A 2024 study demonstrated a heterogeneous biocatalyst for the chemoselective hydrogenation of nitro compounds to amines, where the nitro group was selectively reduced over other unsaturated bonds like ketones, aldehydes, alkenes, alkynes, and nitriles. nih.gov During the hydrogenation of nitrobenzene, the N-phenylhydroxylamine intermediate was observed. nih.gov Another nickel-catalyzed hydrosilylative reduction has been shown to be highly chemoselective for the reduction of nitro compounds to primary amines in the presence of other sensitive functional groups. rsc.org

Table 1: Selective Reduction Pathways of the Nitro Group

| Reagent/Catalyst | Product | Notes |

|---|---|---|

| H₂/Pd/C | Aniline | Common and efficient method. commonorganicchemistry.com |

| H₂/Raney Nickel | Aniline | Useful when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/Acid (e.g., AcOH) | Aniline | Mild conditions. commonorganicchemistry.com |

| Zn/Acid (e.g., AcOH) | Aniline | Mild conditions. commonorganicchemistry.com |

| SnCl₂ | Aniline | Mild and selective. commonorganicchemistry.com |

| Na₂S | Aniline | Useful for substrates incompatible with hydrogenation or acid. commonorganicchemistry.com |

| Zn/NH₄Cl | Hydroxylamine (B1172632) | Selective reduction to the hydroxylamine stage. rsc.org |

| Ni(acac)₂/PMHS | Aniline | Highly chemoselective transfer hydrogenation. rsc.org |

| Hyd-1/C Biocatalyst | Aniline | Highly selective for the nitro group over other functionalities. nih.gov |

Reactions Involving Nitrogen-Containing Derivatives

The amine and hydroxylamine derivatives obtained from the reduction of this compound are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. nih.govmdpi.commdpi.com The amino group, being a potent nucleophile, can participate in a range of cyclization reactions.

For instance, the resulting aniline derivative can be a precursor for the synthesis of pyridines, pyrimidromes, and pyrazines through various condensation and cyclization strategies. nih.gov The synthesis of quinoline (B57606) derivatives, for example, can be influenced by the presence of a nitrophenyl group, with some derivatives showing enhanced biological activities. mdpi.com The amino group can also be utilized in the construction of fused heterocyclic systems. Research has shown the synthesis of isoquinoline (B145761) derivatives from nitrophenyl precursors, which were further evaluated for their biological properties. researchgate.net

Furthermore, the synthesis of various nitrogen-containing heterocycles can be achieved through greener synthetic routes, including microwave-assisted reactions and the use of eco-friendly solvents, starting from precursors that can be derived from the title compound. mdpi.commdpi.com The development of catalytic systems, such as ionic liquids, has facilitated cycloaddition reactions for the synthesis of tetrazoles and other heterocycles. nih.gov

Reactivity at the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis and transesterification reactions.

Hydrolysis and Transesterification Pathways

The hydrolysis of the ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. Studies on the hydrolysis of methyl propiolate, a closely related compound, have shown that the reaction proceeds readily. rsc.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important transformation. This reaction is typically catalyzed by either an acid or a base. A variety of methods exist for the synthesis of methyl esters, including copper-catalyzed O-methylation using dimethyl sulfoxide (B87167) as the methyl source. organic-chemistry.org

Nucleophilic Additions and Reductions

While the ester carbonyl is generally less reactive than a ketone, it can undergo nucleophilic addition with strong nucleophiles. For instance, acetylide anions are known to add to aldehydes and ketones, and similar reactivity, though likely requiring more forcing conditions, could be expected with the ester group of the title compound. libretexts.orglibretexts.org

Reduction of the ester moiety to the corresponding alcohol can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). However, care must be taken as LiAlH₄ can also reduce the nitro group, potentially leading to a mixture of products. commonorganicchemistry.com

Aromatic Ring Functionalization and Substitution Reactions

The reactivity of the aromatic ring in this compound is heavily influenced by the strongly deactivating and meta-directing nitro group in the context of electrophilic substitution, and activating for nucleophilic substitution.

Direct electrophilic aromatic substitution on the nitrophenyl ring is generally disfavored due to the deactivating effect of the nitro group. masterorganicchemistry.comstackexchange.com Any further electrophilic attack would be directed to the meta position relative to the nitro group. masterorganicchemistry.comsavemyexams.com

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNA_r). researchgate.net Nucleophiles can displace a suitable leaving group at the ortho or para positions. While the title compound does not have a leaving group other than the nitro group itself in some cases, this inherent reactivity is an important consideration. The synthesis of nitroaryl acetylenes can be achieved via oxidative nucleophilic substitution of hydrogen on electron-deficient nitroarenes. researchgate.net Acetylenic carbanions can add to nitroarenes to form adducts that are then oxidized to the corresponding nitroaryl acetylenes. researchgate.net The reaction of acetylide anions with alkyl halides is a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.comlumenlearning.com

Investigation of Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The reactivity of this compound is dominated by the electrophilic nature of its alkyne moiety, which is significantly enhanced by the strong electron-withdrawing effect of the para-nitrophenyl (B135317) group. This electronic feature makes it an excellent dipolarophile in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. wikipedia.org These reactions are of particular interest due to the potential for multiple regio- and stereoisomeric products, making the study of their selectivity crucial.

One of the most explored transformations involving acetylenic esters is their reaction with 1,3-dipoles, such as nitrile imines, to afford pyrazole (B372694) derivatives. youtube.com Pyrazoles are a class of heterocyclic compounds with significant applications in pharmaceuticals and agrochemicals. The reaction of this compound with a nitrile imine, generated in situ from a hydrazonoyl halide, can theoretically lead to two different regioisomers.

The regioselectivity of these cycloadditions is a subject of extensive research and is influenced by both electronic and steric factors. In the case of this compound, the electron-withdrawing nature of the ester and nitrophenyl groups dictates the polarization of the triple bond. Theoretical studies on similar systems suggest that the reaction between an electron-deficient alkyne and a nitrile imine proceeds with high regioselectivity. rsc.org The preferred regioisomer is typically the one where the more nucleophilic center of the dipole (the carbon atom of the nitrile imine) attacks the more electrophilic carbon of the alkyne (the carbon atom β to the ester group).

While specific experimental data on the stereoselectivity of reactions with this compound is not extensively documented in readily available literature, studies on analogous 1,3-dipolar cycloadditions with other dipolarophiles provide valuable insights. For instance, the reaction of nitrones with alkenes has been shown to exhibit high stereoselectivity, leading preferentially to either endo or exo products depending on the substituents and reaction conditions. semanticscholar.org

The chemo-, regio-, and stereoselectivity of the cycloaddition of diarylnitrones to 1-(4-nitrophenyl)-5H-pyrrolin-2-one has been investigated using density functional theory (DFT), revealing that the exo cycloadduct is favored. semanticscholar.org Although a different dipolarophile, this study highlights the importance of subtle electronic and steric interactions in determining the stereochemical outcome.

A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles has been achieved through the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.orgorganic-chemistry.org While this method does not directly involve this compound, it underscores the importance of reaction conditions in controlling regioselectivity in pyrazole synthesis. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), was found to significantly enhance regioselectivity compared to polar protic solvents. organic-chemistry.org

The following interactive table summarizes the reaction conditions and outcomes for the synthesis of pyrazoles from reactions analogous to those expected for this compound, illustrating the typical regioselectivity observed.

| Dipolarophile | Dipole | Solvent | Catalyst/Base | Regioisomeric Ratio | Yield (%) | Reference |

| Enaminone | Nitrilimine | mPy/H₂O | K₂CO₃ | 97:3 | High | nih.gov |

| 1,3-Diketone | Arylhydrazine | DMAc | HCl (aq) | High | 59-98 | organic-chemistry.org |

| Vinylsulfonium salt | Nitrilimine | - | - | High | Good | organic-chemistry.org |

| 1,4-Quinone | Nitrilimine | - | Base | - | 41-97 | beilstein-journals.org |

This table presents data for analogous reactions to infer the expected selectivity for this compound.

Mechanistic Elucidation of Key Chemical Transformations

The mechanism of 1,3-dipolar cycloadditions has been a subject of continuous study, with the concerted pericyclic mechanism proposed by Huisgen being widely accepted. wikipedia.org This mechanism involves a (π4s + π2s) cycloaddition, where the 4π-electron system of the 1,3-dipole reacts with the 2π-electron system of the dipolarophile in a single, concerted step.

For the reaction of this compound with a nitrile imine, the frontier molecular orbital (FMO) theory can be employed to rationalize the observed regioselectivity. Nitrile imines are classified as HOMO-LUMO-controlled dipoles, meaning the reaction can be controlled by the interaction of either the HOMO of the dipole with the LUMO of the dipolarophile or vice versa. wikipedia.org The strong electron-withdrawing groups on this compound lower the energy of its LUMO, making the HOMO(dipole)-LUMO(dipolarophile) interaction the dominant one. The regioselectivity is then determined by the orbital coefficients of the interacting frontier orbitals, favoring the formation of the isomer where the atoms with the largest coefficients on the HOMO and LUMO overlap.

Density Functional Theory (DFT) studies have become an invaluable tool for elucidating the mechanisms of such reactions. nih.govmdpi.comresearchgate.net A DFT study on the [3+2] cycloaddition of diarylnitrones to 1-(4-nitrophenyl)-5H-pyrrolin-2-one provided detailed insights into the transition states and energy profiles of the possible reaction pathways, confirming the preference for a specific regio- and stereoisomer. semanticscholar.org While this study does not involve an alkyne, the principles of analyzing the potential energy surface to determine the favored reaction channel are directly applicable.

A DFT mechanistic study on the reaction of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD), a related activated alkyne, revealed a stepwise mechanism rather than a concerted one. pku.edu.cn This suggests that the mechanism of cycloaddition can be highly dependent on the specific reactants.

In the context of pyrazole synthesis from enaminones and nitrilimines, a plausible mechanism involves the initial 1,3-dipolar cycloaddition to form an unstable pyrazoline intermediate, which then undergoes elimination to yield the aromatic pyrazole. nih.govresearchgate.net A similar stepwise mechanism involving a cycloadduct that undergoes subsequent transformation is proposed for the reaction of in-situ generated nitrile imines with quinones to form fused pyrazoles. beilstein-journals.org

The following table outlines the key steps in the proposed mechanism for the reaction of this compound with a nitrile imine, based on mechanistic studies of analogous systems.

| Step | Description | Intermediate/Transition State | Key Findings from Analogous Systems |

| 1 | In situ generation of nitrile imine | Nitrile imine | Generated from hydrazonoyl halide with a base. nih.gov |

| 2 | 1,3-Dipolar cycloaddition | Pyrazoline cycloadduct | Can be concerted or stepwise depending on the system. wikipedia.orgpku.edu.cn |

| 3 | Aromatization | Pyrazole | Often occurs via spontaneous elimination of a leaving group or oxidation. nih.govbeilstein-journals.org |

This table is a proposed mechanism based on established principles and studies of similar reactions.

Spectroscopic and Structural Characterization of Methyl 3 4 Nitrophenyl Prop 2 Ynoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the elucidation of molecular structures. For Methyl 3-(4-nitrophenyl)prop-2-ynoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl ester protons. The protons on the 4-nitrophenyl group would likely appear as two doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to two protons each. The methyl protons of the ester group would be expected to appear as a singlet, integrating to three protons, in the upfield region of the spectrum.

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the carbonyl carbon of the ester, the two sp-hybridized carbons of the alkyne, the carbons of the nitrophenyl ring, and the methyl carbon of the ester group. The chemical shifts of these carbons would be influenced by their electronic environment.

Table 4.1.1: Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | Data not available | Data not available |

| Aromatic CH | Data not available | Data not available |

| Methoxy H | Data not available | Data not available |

| Carbonyl C | - | Data not available |

| Alkyne C | - | Data not available |

| Alkyne C | - | Data not available |

| Aromatic C-NO₂ | - | Data not available |

| Aromatic C | - | Data not available |

| Methoxy C | - | Data not available |

No experimental data found in the searched literature.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Without experimental data, a detailed analysis using these techniques cannot be performed.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, characteristic vibrational modes would be expected for the nitro group, the ester carbonyl group, the carbon-carbon triple bond, and the aromatic ring.

Table 4.2: Expected Vibrational Spectroscopy Data

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C≡C stretch | Data not available | Data not available |

| C=O stretch | Data not available | Data not available |

| NO₂ asymmetric stretch | Data not available | Data not available |

| NO₂ symmetric stretch | Data not available | Data not available |

| Aromatic C-H stretch | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available |

No experimental data found in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

HRMS is essential for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₀H₇NO₄), the expected monoisotopic mass would be calculated and compared to the experimentally measured value.

Table 4.3: Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₄ |

| Calculated Monoisotopic Mass | Data not available |

| Measured Monoisotopic Mass | Data not available |

No experimental data found in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems and chromophores. The spectrum of this compound would be expected to show absorption bands corresponding to the π-π* transitions of the nitrophenyl group and the conjugated system.

Table 4.4: Expected UV-Vis Spectroscopy Data

| Parameter | Value |

|---|---|

| λmax (nm) | Data not available |

| Molar Absorptivity (ε) | Data not available |

| Solvent | Data not available |

No experimental data found in the searched literature.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. An X-ray analysis of this compound would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. While the crystal structure of the related compound 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol has been reported, providing some insight into the packing of similar molecules, specific data for the title compound is not available. researchgate.net

Table 4.5: Expected X-ray Crystallography Data

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Bond Lengths (Å) | Data not available |

| Bond Angles (°) | Data not available |

No experimental data found in the searched literature.

Other Advanced Spectroscopic and Analytical Techniques

Beyond fundamental spectroscopic methods like NMR and IR, a comprehensive understanding of a compound's structure and purity relies on a suite of advanced analytical techniques. For this compound, these methods would typically include mass spectrometry for molecular weight determination and fragmentation analysis, X-ray crystallography for the definitive three-dimensional structure in the solid state, and elemental analysis to confirm the empirical formula.

However, a thorough review of scientific literature and chemical databases indicates a notable scarcity of publicly available experimental data for this compound concerning these advanced techniques. While the synthesis of this compound has been reported in various chemical catalogs, detailed characterization studies featuring high-resolution mass spectrometry (HRMS), single-crystal X-ray diffraction, or elemental analysis are not readily accessible.

In the absence of experimental data, theoretical values can be calculated based on the compound's molecular formula, C₁₀H₇NO₄. These calculated values serve as a benchmark for any future experimental work.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry would be crucial for confirming its elemental composition. The expected exact mass can be calculated from its molecular formula.

Theoretical High-Resolution Mass Spectrometry Data

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

X-ray Crystallography

Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the crystalline state. To date, the crystal structure of this compound has not been deposited in major crystallographic databases. Should suitable crystals be grown, this technique would offer invaluable insight into the molecule's planarity, the orientation of the nitro and ester functional groups, and the packing of molecules in the solid state.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This is a primary method for verifying the empirical formula and assessing the purity of a synthesized compound. The theoretical elemental composition of this compound can be calculated from its molecular formula and the atomic weights of its constituent atoms.

Theoretical Elemental Analysis Data

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 58.54 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.44 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.83 |

| Oxygen | O | 15.999 | 4 | 63.996 | 31.20 |

| Total | | | | 205.17 | 100.00 |

The data presented in the tables above are theoretical and serve as a reference for the expected values from experimental analysis. The lack of published experimental data highlights an opportunity for further research into the full structural characterization of this compound.

Computational and Theoretical Investigations of Methyl 3 4 Nitrophenyl Prop 2 Ynoate

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure of molecules. These calculations allow for the prediction of a wide range of properties from the ground electronic state.

Detailed DFT studies specifically for Methyl 3-(4-nitrophenyl)prop-2-ynoate are not extensively available in the public domain. However, a typical investigation would involve geometry optimization to find the lowest energy structure. This would provide key data on bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the phenyl ring and the alkyne group. Conversely, the LUMO would likely be centered on the electron-deficient nitro group and the ester functionality. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.

Table 1: Hypothetical Ground State Properties of this compound from DFT Calculations (Note: The following data is illustrative of what a DFT calculation would provide and is not based on published experimental or computational results for this specific molecule.)

| Parameter | Calculated Value |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red regions) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the phenyl ring.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters quantify the molecule's ability to accept or donate electrons in a reaction.

Table 2: Hypothetical Reactivity Descriptors for this compound (Note: The following data is illustrative and not based on published results.)

| Descriptor | Formula | Calculated Value |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Data not available |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Data not available |

| Electrophilicity Index (ω) | χ²/2η | Data not available |

Reaction Pathway Modeling and Transition State Characterization

Computational studies are instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

While specific reaction modeling for this compound is not found in the reviewed literature, a computational study on the broader class of aryl propiolates offers valuable insights. A study on the reaction mechanism of aryl propiolates with various radicals using DFT and coupled-cluster methods has been reported. rsc.orgrsc.org This research demonstrated that the reaction can proceed via two distinct pathways: electrophilic aromatic substitution (EAS) and homolytic aromatic substitution (HAS), with the operative mechanism being dependent on the reaction conditions. rsc.orgrsc.org The calculations revealed that radical species tend to favor ipso-cyclization, while cationic intermediates lead to ortho-cyclization. rsc.orgrsc.org These findings are significant as they could help in predicting and controlling the synthesis of coumarin (B35378) derivatives from aryl propiolates. rsc.orgrsc.org Such theoretical models are crucial for understanding the regioselectivity observed in reactions involving this compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. For instance, the calculated vibrational frequencies from a DFT study can be correlated with the peaks in an experimental IR spectrum. Similarly, NMR chemical shifts can be calculated and compared to experimental values.

Solvent Effects and Conformational Analysis

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the electronic structure and geometry of this compound.

Conformational analysis is another important aspect, especially for molecules with rotatable bonds. By systematically rotating the bonds, for example, between the phenyl ring and the alkyne group, a potential energy surface can be generated to identify the most stable conformers.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of molecules and a particular property. While no specific QSPR studies on this compound were identified, this approach could be applied to a library of related nitrophenyl propiolates. By calculating a range of molecular descriptors (e.g., topological, electronic, steric), a predictive model could be developed for properties such as boiling point, solubility, or even reactivity.

Advanced Research Applications and Future Perspectives of Methyl 3 4 Nitrophenyl Prop 2 Ynoate

Synthetic Building Block in Diversified Chemical Libraries

The strategic placement of reactive sites within Methyl 3-(4-nitrophenyl)prop-2-ynoate makes it an invaluable component for constructing diverse libraries of chemical compounds. Its utility spans the creation of nitrogen-containing heterocycles and its incorporation as a key module in complex, multi-step synthetic pathways.

Precursor for Nitrogen-Containing Heterocyclic Compounds

The electron-deficient alkyne in this compound serves as an excellent "dipolarophile" for 1,3-dipolar cycloaddition reactions. wikipedia.org This class of reaction is a powerful method for the regio- and stereoselective synthesis of five-membered heterocyclic rings. wikipedia.org By reacting with various 1,3-dipoles, a wide array of nitrogen-containing heterocycles can be efficiently synthesized. semanticscholar.orgrsc.org These reactions are often concerted, pericyclic shifts where two pi-electrons from the alkyne and four electrons from the dipole form a new ring. frontiersin.org

The reaction of this compound with different 1,3-dipoles is predicted to yield a variety of important heterocyclic scaffolds, as detailed in the table below.

| 1,3-Dipole | Reactant Class | Resulting Heterocycle |

| R-N₃ | Azide | 1,2,3-Triazole |

| R-CNO | Nitrile Oxide | Isoxazole |

| R₂C=N₂ | Diazoalkane | Pyrazole (B372694) |

| R-CH=N⁺(R')-O⁻ | Nitrone | Isoxazoline |

| R-CH=N⁺-N⁻-R' | Azomethine Imine | Pyrazolidine |

This table illustrates the potential heterocyclic products from 1,3-dipolar cycloaddition reactions with this compound.

This synthetic versatility allows for the creation of diverse molecular libraries, which are crucial in the search for new biologically active compounds and functional materials. acs.org

Modular Component in Multi-Step Organic Synthesis

In multi-step synthesis, where simple molecules are converted into complex targets through a sequence of reactions, this compound can be used as a key modular component. vapourtec.comsyrris.jp Its rigid aryl-alkyne structure can be incorporated into a larger molecule using established methods like the Sonogashira coupling reaction. researchgate.netwikipedia.org The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org

By employing this compound in a multi-step sequence, chemists can introduce the specific structural and electronic properties of the 4-nitrophenyl propiolate unit into a final, more complex molecule. libretexts.orgyoutube.com The nitro group itself is a versatile functional handle, which can be readily reduced to an amine, allowing for further functionalization and the synthesis of new derivatives.

Synthesis of Complex Molecular Scaffolds

The reactivity of this compound extends to the construction of complex and novel molecular scaffolds. The aryl-alkyne motif is a fundamental building block in the synthesis of pharmaceuticals, natural products, and organic functional materials. nih.gov For instance, the compound can be envisioned as a starting material in domino reactions, where a single event triggers a cascade of bond-forming transformations to rapidly build molecular complexity. An initial reaction, such as a Sonogashira coupling, could be followed by an intramolecular cyclization to generate fused heterocyclic systems. organic-chemistry.org This approach allows for the efficient assembly of intricate molecular architectures from a relatively simple precursor.

Role in Materials Science and Engineering Applications

The distinct electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. Its conjugated π-system and strong dipole moment are key to its potential in photoactive materials, while its reactive alkyne group enables its use as a monomer for polymer synthesis.

Development of Photoactive and Optoelectronic Materials

Organic molecules with a delocalized π-system connecting electron-donating (D) and electron-accepting (A) groups can exhibit significant nonlinear optical (NLO) properties. nih.gov this compound fits this "push-pull" molecular design, where the nitrophenyl group acts as a powerful electron acceptor. This structure facilitates intramolecular charge transfer (ICT), which is crucial for NLO activity. nih.gov Materials with strong NLO effects are valuable for applications in optical data storage, telecommunications, and other optoelectronic technologies. researchgate.netnih.gov

Theoretical and experimental studies on similar nitrophenyl-containing compounds have demonstrated their potential as NLO materials. researchgate.netresearchgate.net The incorporation of the rigid and highly conjugated acetylenic linker in this compound is expected to enhance these properties, making it a valuable building block for new photoactive materials.

Building Block for Polymer Synthesis and Functional Macromolecules

The alkyne functionality of this compound allows it to act as a monomer in various polymerization reactions, leading to the formation of functional macromolecules. polysciences.com Polyacetylenes, which are polymers containing a backbone of alternating double bonds, can be synthesized from acetylenic monomers and often exhibit interesting electronic and optical properties. mdpi.commdpi.com

Furthermore, the alkyne group is a key participant in "click chemistry" reactions, which are highly efficient and specific transformations ideal for polymer synthesis. semanticscholar.org Two prominent examples are the metal-free azide-alkyne cycloaddition to form polytriazoles and the radical-mediated thiol-yne reaction to produce polythioethers. mdpi.com These polymerization methods can be used to create polymers with precisely defined structures and functionalities imparted by the nitrophenyl side groups.

| Polymerization Method | Co-monomer / Conditions | Resulting Polymer Type | Key Features |

| Rhodium-Catalyzed Polymerization | [Rh(nbd)Cl]₂ catalyst | Polyacetylene | Conjugated backbone, potential conductivity. mdpi.com |

| Azide-Alkyne "Click" Polymerization | Diazide co-monomer | Polytriazole | High molecular weight, thermally stable polymers. |

| Thiol-Yne Radical Polymerization | Dithiol co-monomer, radical initiator | Cross-linked Polythioether | Step-growth mechanism, formation of functional networks. mdpi.com |

This table summarizes potential polymerization methods for creating functional macromolecules from this compound.

The resulting functional polymers could find applications in areas such as organic electronics, specialty coatings, and advanced composites. cmu.edursc.org

Exploitation in Catalysis and Ligand Design

The unique electronic and structural characteristics of this compound, namely its rigid alkynyl backbone and the potent electron-withdrawing nature of the 4-nitrophenyl group, suggest its potential utility in the realms of catalysis and ligand design. While direct, widespread applications are still emerging, the molecule's inherent properties provide a foundation for theoretical exploration and future research in these areas.

Precursor for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The modular nature of MOFs allows for the tuning of their structure and function, making them promising materials for gas storage, separation, and catalysis.

Currently, the scientific literature does not extensively report the use of this compound as a primary building block for the synthesis of MOFs or coordination polymers. The synthesis of these materials typically relies on organic linkers possessing multiple coordination sites, such as carboxylate or azole groups, which can bridge multiple metal centers. While the ester and nitro groups of this compound can potentially coordinate to metal ions, they are generally considered weaker coordinating groups for the construction of robust, porous frameworks compared to dicarboxylic acids or similar linkers.

However, the potential for this compound to be incorporated into such frameworks post-synthetically, or as a modulator in their synthesis, remains an area for future investigation. Its rigid structure could be beneficial in creating specific pore environments, and the nitro group could be chemically modified to introduce other functionalities within a framework.

Ligand Scaffolds for Transition Metal-Catalyzed Processes

The design of effective ligands is paramount in transition metal catalysis, as they can modulate the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. Transition metal complexes play a crucial role in a vast array of chemical transformations.

Direct application of this compound as a ligand scaffold in transition metal-catalyzed processes is not a prominent theme in the current body of scientific literature. The alkyne moiety can coordinate to transition metals, but this interaction is often not strong enough to form stable, catalytically active species for many transformations.

The more probable utility of this compound in ligand design lies in its role as a versatile starting material for the synthesis of more complex ligand scaffolds. The reactive alkyne can be readily transformed into various heterocyclic structures through cycloaddition reactions. These resulting heterocycles, such as pyrazoles or triazoles, can then be functionalized to incorporate stronger coordinating atoms (e.g., nitrogen, phosphorus, or sulfur), making them suitable as ligands for a variety of transition metals. This indirect approach allows for the incorporation of the rigid and electronically distinct 4-nitrophenylprop-2-ynoate backbone into more sophisticated and effective ligand designs.

Methodological Advancements in Organic Chemistry Facilitated by this compound

This compound has proven to be a valuable tool for the advancement of synthetic methodologies in organic chemistry, particularly in the construction of heterocyclic compounds. Its utility stems from the electron-deficient nature of the alkyne, which is a direct consequence of the strong electron-withdrawing effect of the conjugated 4-nitrophenyl group. This electronic feature makes the molecule an excellent reactant in various chemical transformations, most notably in cycloaddition reactions.

One of the most significant contributions of this compound is its role as a competent dipolarophile in [3+2] cycloaddition reactions. This class of reactions involves the combination of a 1,3-dipole with a dipolarophile (in this case, the alkyne of this compound) to afford a five-membered heterocyclic ring. The electron-deficient alkyne readily reacts with a variety of 1,3-dipoles, providing a direct and efficient route to a diverse range of heterocyclic systems.

The table below summarizes some of the key [3+2] cycloaddition reactions where this compound can be employed, highlighting the versatility of this compound in synthesizing important classes of heterocycles.

| 1,3-Dipole | Resulting Heterocycle | Significance of the Heterocyclic Core |

|---|---|---|

| Azides (R-N₃) | 1,2,3-Triazoles | Found in a wide range of pharmaceuticals, agrochemicals, and materials. |

| Nitrile Oxides (R-CNO) | Isoxazoles | A key structural motif in many biologically active compounds, including antibiotics and anti-inflammatory agents. |

| Nitrones (R-CH=N⁺(R')-O⁻) | Isoxazolines | Important intermediates in organic synthesis and possess various biological activities. |

| Diazoalkanes (R₂C=N₂) | Pyrazoles | A core structure in numerous pharmaceuticals, such as celecoxib (an anti-inflammatory drug) and sildenafil (used to treat erectile dysfunction). |

The use of this compound in these reactions represents a significant methodological advancement as it provides a reliable and often high-yielding pathway to complex molecules from relatively simple starting materials. The predictable reactivity and the ability to introduce the 4-nitrophenyl substituent into the final product offer further opportunities for chemical modification and tuning of the properties of the resulting heterocycles.

Emerging Research Frontiers and Interdisciplinary Applications

The unique combination of a reactive alkyne, an aromatic ring, and a nitro group within a compact, rigid structure positions this compound as a compound of interest for several emerging research frontiers and interdisciplinary applications. While some of these areas are still in the exploratory stages, they represent exciting future directions for the application of this molecule.

One of the most promising frontiers is in the field of materials science . The rigid, conjugated system of this compound makes it an attractive building block for the synthesis of novel polymers. Incorporation of this unit into a polymer backbone could lead to materials with interesting electronic and optical properties. The presence of the nitro group, a strong electron acceptor, can facilitate charge-transfer interactions, which are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Further research into the polymerization of this and related molecules could open up new avenues for the development of advanced functional materials.

Another significant area of emerging research is in medicinal chemistry and drug discovery . As discussed in the previous section, this compound is a valuable precursor for a wide array of heterocyclic compounds. Many of these heterocyclic scaffolds are known to be "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. The heterocyclic compounds synthesized from this starting material can be subjected to biological screening to identify potential new therapeutic agents. The nitro group, while sometimes associated with toxicity, is also a key feature in several approved drugs and can be a crucial pharmacophore. The diverse library of compounds that can be generated from this compound provides a rich source of molecular diversity for screening against various diseases.

The table below outlines some of the potential interdisciplinary applications stemming from the unique properties of this compound and its derivatives.

| Research Area | Potential Application | Key Molecular Features |

|---|---|---|

| Materials Science | Development of novel polymers with tailored optoelectronic properties. | Rigid conjugated structure, electron-withdrawing nitro group. |

| Medicinal Chemistry | Synthesis of diverse heterocyclic libraries for biological screening and drug discovery. | Versatile reactivity of the alkyne, biological relevance of resulting heterocycles. |

| Organic Electronics | Exploration as a component in charge-transfer materials for devices like OLEDs and OPVs. | Extended π-conjugation and strong electron-accepting nitro group. |

| Chemical Biology | Development of molecular probes to study biological processes, leveraging the potential for fluorescence or other detectable signals in its derivatives. | The aromatic and conjugated system can be a basis for fluorophores. |

Q & A

Basic Questions

Q. What are the established synthetic methodologies for Methyl 3-(4-nitrophenyl)prop-2-ynoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling between methyl propiolate and 4-nitroiodobenzene. Key parameters include:

- Catalyst : Pd(PPh₃)₂Cl₂/CuI under inert atmosphere .

- Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

- Purification : Column chromatography using ethyl acetate/hexane gradients.

- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios of aryl halide to alkyne (1:1.2).

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodological Answer :

- NMR/IR : ¹H/¹³C NMR confirms the alkyne (δ ~90–100 ppm for sp-hybridized carbon) and nitro group (stretching at ~1520 cm⁻¹ in IR) .

- X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and ORTEP-3 for visualization. Hydrogen-bonding patterns are analyzed via graph-set notation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential nitro group toxicity.

- Storage : In amber vials at –20°C, away from reducing agents .

Advanced Research Questions

Q. How can contradictions between experimental data (e.g., NMR shifts) and computational predictions be resolved?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model NMR chemical shifts (B3LYP/6-311+G(d,p)) and compare with experimental data .

- Crystallographic Validation : Re-refine X-ray data with SHELXL to confirm bond lengths/angles, resolving discrepancies in stereoelectronic effects .

Q. What mechanistic insights explain the compound’s reactivity in [2+2] or [3+2] cycloadditions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions via UV-Vis spectroscopy to identify intermediates.

- Computational Modeling : Apply DFT to map transition states (e.g., alkyne activation energy barriers) .